molecular formula C10H15BrN2O B15218055 (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol

(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol

Cat. No.: B15218055
M. Wt: 259.14 g/mol
InChI Key: GCDRUPPDVLTYAF-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Cyclohexane ring formation: The brominated pyrazole is then coupled with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(4-Chloro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1S,2S)-2-(4-Methyl-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. This makes it a valuable compound for studying the effects of halogenation on biological activity and chemical reactivity.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

(1S,2S)-2-(4-bromopyrazol-1-yl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C10H15BrN2O/c1-10(14)5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9,14H,2-5H2,1H3/t9-,10-/m0/s1

InChI Key

GCDRUPPDVLTYAF-UWVGGRQHSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@@H]1N2C=C(C=N2)Br)O

Canonical SMILES

CC1(CCCCC1N2C=C(C=N2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.